3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

Catalog No.
S756972
CAS No.
4568-71-2
M.F
C13H17ClNOS+
M. Wt
269.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chl...

CAS Number

4568-71-2

Product Name

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

IUPAC Name

2-(3-benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;chloride

Molecular Formula

C13H17ClNOS+

Molecular Weight

269.79 g/mol

InChI

InChI=1S/C13H16NOS.ClH/c1-11-13(7-8-15)16-10-14(11)9-12-5-3-2-4-6-12;/h2-6,10,15H,7-9H2,1H3;1H/q+1;/p-1

InChI Key

IWSVLBKHBJGMAA-UHFFFAOYSA-M

SMILES

CC1=C(SC=[N+]1CC2=CC=CC=C2)CCO.[Cl-]

Canonical SMILES

CC1=C(SC=[N+]1CC2=CC=CC=C2)CCO.[Cl-]

The exact mass of the compound 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172802. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (CAS 4568-71-2) is a highly efficient N-heterocyclic carbene (NHC) precatalyst widely utilized in organocatalysis, particularly for umpolung (polarity reversal) transformations [1]. As a synthetic thiazolium salt, it serves as a robust precursor for generating active carbenes in situ upon deprotonation with mild organic bases. It is a cornerstone reagent for the catalytic synthesis of 1,4-dicarbonyls via the Stetter reaction and the formation of alpha-hydroxy ketones via the benzoin condensation [2]. For industrial and laboratory procurement, this specific benzyl-substituted thiazolium chloride offers a critical balance of bench stability, high solubility in standard polar aprotic solvents, and established catalytic efficiency, making it a highly effective alternative to highly toxic classical catalysts or less process-compatible natural analogs [1].

Substituting 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride with generic alternatives often leads to severe process limitations or safety liabilities [1]. While alkali cyanides (e.g., NaCN, KCN) are traditional catalysts for benzoin condensations, their extreme toxicity requires stringent regulatory compliance, specialized handling, and costly waste disposal protocols, making them highly unfavorable for scalable procurement. Conversely, naturally occurring thiazolium salts like thiamine hydrochloride (Vitamin B1) are non-toxic but suffer from poor solubility in standard aprotic organic solvents (such as dichloromethane or THF) [2]. This insolubility forces the use of biphasic aqueous systems or highly polar protic solvents, which can degrade moisture-sensitive substrates or drastically reduce reaction rates. The N-benzyl substitution in this specific compound provides the necessary lipophilicity for homogeneous organic-phase catalysis, ensuring reproducible kinetics and high yields without the regulatory burden of cyanides [1].

Elimination of Highly Toxic Reagents in Benzoin Condensations

In classical benzoin condensations, sodium or potassium cyanide is used as the standard umpolung catalyst. However, cyanide salts carry severe toxicity risks (LD50 ~5-10 mg/kg) and require strict environmental controls [1]. 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride operates via an identical umpolung mechanism (generating an active Breslow intermediate) but is non-toxic and bench-stable. It achieves comparable or higher yields (often >85-90%) in the homocoupling of aromatic aldehydes when paired with a mild base like triethylamine, completely bypassing the regulatory, safety, and disposal costs associated with cyanide procurement [1].

Evidence DimensionToxicity and regulatory handling requirements
Target Compound DataNon-toxic NHC precatalyst requiring only standard bench handling
Comparator Or BaselineAlkali cyanides (NaCN/KCN)
Quantified DifferenceElimination of acute toxicity (LD50 ~5 mg/kg) and removal of strict regulatory tracking
ConditionsStandard laboratory or pilot-scale benzoin condensation

Procuring this thiazolium salt allows facilities to perform critical umpolung reactions without the safety infrastructure and regulatory compliance costs required for cyanide handling.

Enhanced Solubility for Homogeneous Aprotic Catalysis

Thiamine hydrochloride is frequently cited as a green, biological thiazolium catalyst. However, its highly polar nature renders it practically insoluble in common aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), limiting its use to aqueous or alcoholic mixtures [1]. 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, due to its lipophilic N-benzyl group, exhibits high solubility in polar aprotic solvents and halogenated solvents. This allows Stetter reactions and cross-benzoin condensations involving highly lipophilic or water-sensitive substrates to proceed in a single homogeneous organic phase, significantly improving reaction kinetics and preventing substrate hydrolysis [1].

Evidence DimensionSolubility in aprotic organic solvents (e.g., DCM, THF)
Target Compound DataHighly soluble; enables homogeneous organic-phase reactions
Comparator Or BaselineThiamine hydrochloride (Vitamin B1)
Quantified DifferenceShift from heterogeneous/biphasic limitations to full homogeneous solubility
ConditionsStandard organocatalytic reaction conditions (e.g., DCM with triethylamine)

Buyers synthesizing complex, moisture-sensitive, or highly lipophilic organic intermediates must procure this benzyl-substituted catalyst to ensure homogeneous reaction conditions and avoid phase-transfer complications.

Catalytic Efficiency in Intermolecular Stetter Reactions

The intermolecular Stetter reaction—the coupling of aldehydes with Michael acceptors to form 1,4-dicarbonyls—is notoriously challenging with unoptimized catalysts. 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride is widely recognized as a benchmark catalyst for this transformation [1]. When utilized at typical catalyst loadings of 10-20 mol% in the presence of a base (e.g., triethylamine or DBU), it efficiently promotes the addition of aliphatic and aromatic aldehydes to alpha,beta-unsaturated ketones and esters, frequently achieving yields exceeding 80-90%. Its specific steric profile (the N-benzyl group) provides a highly effective balance of nucleophilicity and leaving-group ability for the Breslow intermediate, outperforming less sterically tuned aliphatic thiazolium salts in complex cross-couplings [1].

Evidence DimensionProduct yield in intermolecular Stetter reactions
Target Compound Data>80-90% yield for standard 1,4-dicarbonyl syntheses
Comparator Or BaselineUnoptimized or aliphatic N-substituted thiazolium salts
Quantified DifferenceConsistently high yields with optimal steric tuning
Conditions10-20 mol% catalyst loading, mild organic base, polar aprotic solvent

For process chemists requiring reliable access to 1,4-dicarbonyl building blocks (precursors for pyrroles, furans, and thiophenes), this specific catalyst ensures high conversion rates and reproducible scale-up.

Cyanide-Free Benzoin Condensations in API Synthesis

Due to its ability to efficiently catalyze the homocoupling and cross-coupling of aldehydes without the use of highly toxic cyanides, this compound is a highly suitable choice for pharmaceutical process chemistry [1]. It allows for the safe, scalable synthesis of alpha-hydroxy ketones (benzoins), which are critical intermediates in the production of various active pharmaceutical ingredients (APIs).

Synthesis of 1,4-Dicarbonyls via the Stetter Reaction

As a benchmark Stetter catalyst, it is heavily procured for the synthesis of 1,4-diketones and 1,4-ketoesters [2]. These 1,4-dicarbonyl compounds are essential precursors for the Paal-Knorr synthesis of substituted heterocycles, including furans, pyrroles, and thiophenes, which are ubiquitous in materials science and medicinal chemistry.

Umpolung Organocatalysis in Moisture-Sensitive Systems

Because of its significantly higher solubility in aprotic organic solvents compared to natural thiazolium salts like thiamine, this catalyst is highly suitable for umpolung reactions involving water-sensitive substrates or highly lipophilic reactants that require strictly anhydrous, homogeneous organic conditions (e.g., in dichloromethane or THF) [1].

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4568-71-2

Dates

Last modified: 08-15-2023

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